1-[3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
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Overview
Description
1-[3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrazole ring substituted with a dimethoxyphenyl group and a piperidine ring substituted with a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Substitution with Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable dimethoxyphenyl halide reacts with the pyrazole ring.
Formation of Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via a Mannich reaction involving formaldehyde, an amine, and a ketone.
Introduction of Trifluoroethyl Group: The trifluoroethyl group can be introduced through a nucleophilic substitution reaction using a trifluoroethyl halide.
Coupling Reactions: The final step involves coupling the pyrazole and piperidine derivatives through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the aromatic ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Halogenated reagents (e.g., bromine, chlorine) in the presence of a catalyst or base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
1-[3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Pharmacology: It can be used to study the interaction with biological targets, such as receptors or enzymes, to understand its pharmacokinetics and pharmacodynamics.
Material Science: The compound’s properties can be explored for the development of new materials with specific electronic or optical characteristics.
Biology: It can be used as a tool to study cellular processes and pathways, potentially serving as a probe or inhibitor in biochemical assays.
Mechanism of Action
The mechanism of action of 1-[3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-[3-(3,4-Dimethoxyphenyl)-2-propenoyl]pyrrolidine: This compound has a similar dimethoxyphenyl group but differs in the core structure and functional groups.
Indole Derivatives: Compounds containing the indole nucleus, which also exhibit diverse biological activities and applications.
Uniqueness
1-[3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is unique due to its combination of a pyrazole ring, a dimethoxyphenyl group, and a trifluoroethyl-substituted piperidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-[3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O4/c1-30-13-3-4-17(31-2)14(9-13)15-10-16(26-25-15)19(29)27-7-5-12(6-8-27)18(28)24-11-20(21,22)23/h3-4,9-10,12H,5-8,11H2,1-2H3,(H,24,28)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEFILPLACKRDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NNC(=C2)C(=O)N3CCC(CC3)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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